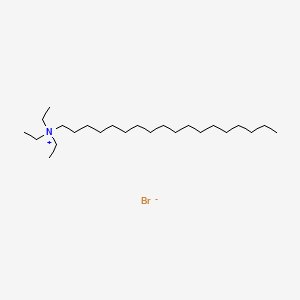

Triethyloctadecylammonium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triethyloctadecylammonium bromide, also known as octadecyltrimethylammonium bromide, is a quaternary ammonium compound with the molecular formula C21H46BrN. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids. This compound is characterized by its long hydrophobic alkyl chain and a positively charged ammonium group, making it effective in various applications, including detergents, emulsifiers, and phase transfer catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyloctadecylammonium bromide is typically synthesized through a quaternization reaction. The process involves the reaction of octadecylamine with methyl bromide in the presence of a solvent such as isopropanol. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{C18H37NH2} + \text{CH3Br} \rightarrow \text{C18H37N(CH3)3}^+ \text{Br}^- ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where octadecylamine and methyl bromide are combined under high pressure and temperature. The reaction mixture is then purified through processes such as crystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Triethyloctadecylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion exchange reactions and complexation with various anions.

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ion in the compound.

Ion Exchange Reactions: These reactions typically occur in aqueous solutions where the bromide ion is exchanged with other anions like chloride or sulfate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be octadecyltrimethylammonium hydroxide .

Scientific Research Applications

Triethyloctadecylammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.

Biology: It serves as a surfactant in the preparation of biological samples for microscopy and other analytical techniques.

Medicine: It is explored for its potential antibacterial properties, particularly against gram-positive bacteria like Staphylococcus aureus.

Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents

Mechanism of Action

The mechanism of action of triethyloctadecylammonium bromide involves its interaction with cell membranes due to its surfactant properties. The long hydrophobic alkyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antibacterial activity, where it targets the cell membranes of bacteria, causing their destruction .

Comparison with Similar Compounds

Similar Compounds

Cetyltrimethylammonium bromide (CTAB): Similar in structure but with a shorter alkyl chain (16 carbons).

Dodecyltrimethylammonium bromide (DTAB): Has an even shorter alkyl chain (12 carbons).

Uniqueness

Triethyloctadecylammonium bromide is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong hydrophobic interactions. This longer chain also contributes to its higher melting point and greater stability compared to similar compounds .

Biological Activity

Triethyloctadecylammonium bromide, commonly referred to as OctMAB (CAS 1120-02-1), is a quaternary ammonium compound known for its significant biological activity, particularly as a dynamin inhibitor. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Chemical Name: this compound

- Molecular Formula: C21H46BrN

- Molecular Weight: 392.50 g/mol

- CAS Number: 1120-02-1

- Solubility: Soluble in DMSO at 11 mg/mL at 25°C

This compound primarily functions as an inhibitor of dynamin, a GTPase enzyme crucial for membrane fission during endocytosis. The inhibition of dynamin disrupts receptor-mediated endocytosis (RME), which is vital for cellular uptake of nutrients and signaling molecules. The compound has been shown to inhibit dynamin I with an IC50 value of approximately 1.9 μM and also affects dynamin II, indicating its potential as a tool for studying endocytic pathways in various cell types .

Biological Effects

- Inhibition of Endocytosis:

- Cytokinesis Failure:

- Neurotransmitter Release:

Table 1: Summary of Key Studies on OctMAB

| Study | Focus | Findings |

|---|---|---|

| Joshi et al., 2010 | Cancer Cell Proliferation | Induced cytokinesis failure; inhibited proliferation in human cancer cells. |

| Quan et al., 2007 | Endocytosis Mechanism | Blocked RME without affecting receptor binding; rapid reversibility upon washout. |

| Siddiqui et al., 2020 | Antibacterial Activity | Demonstrated antibacterial effects against eye pathogens; potential for use in contact lens disinfectants. |

Additional Biological Activities

Beyond its role as a dynamin inhibitor, OctMAB has been implicated in various biological processes:

- Antimicrobial Properties: Recent studies have explored its potential as an antibacterial agent, particularly against pathogens associated with ocular infections .

- Cellular Signaling Pathways: OctMAB's impact on cellular signaling pathways such as MAPK/ERK has been documented, suggesting broader implications for its use in immunology and inflammation research .

Properties

CAS No. |

3881-14-9 |

|---|---|

Molecular Formula |

C24H52BrN |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

triethyl(octadecyl)azanium;bromide |

InChI |

InChI=1S/C24H52N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

QHTJNIWEAQKWRP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.